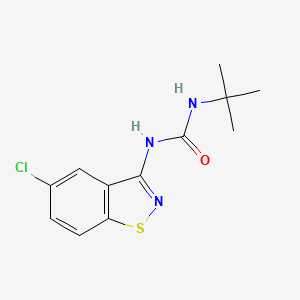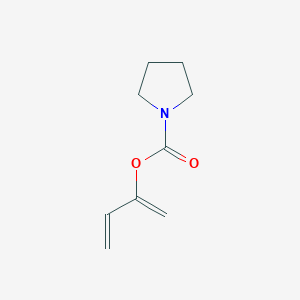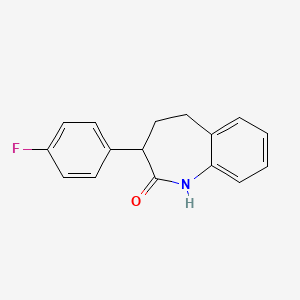![molecular formula C10H6ClN5 B14328855 7-Chloro-1-phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine CAS No. 111751-35-0](/img/structure/B14328855.png)
7-Chloro-1-phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1-phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridazine ring, with a chlorine atom at the 7th position and a phenyl group at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine hydrate with a dicarbonyl compound to form the triazole ring, followed by cyclization with a chlorinated pyridazine derivative . The reaction conditions often include the use of solvents such as dioxane and catalysts like sodium hydride .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Chloro-1-phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as methoxide or amines.
Cycloaddition Reactions: It can participate in [4+2] cycloaddition reactions with enamines or ynamines to form arenotriazoles.
Addition Reactions: Alkylmagnesium halides can add to the double bond of the triazole ring.
Common Reagents and Conditions:
Sodium Hydride: Used as a base in substitution reactions.
Enamines/Ynamines: Used in cycloaddition reactions.
Alkylmagnesium Halides: Used in addition reactions.
Major Products:
7-Substituted Triazolopyridazines: Formed from substitution reactions.
Arenotriazoles: Formed from cycloaddition reactions.
Dihydrotriazolopyridazines: Formed from addition reactions.
Wissenschaftliche Forschungsanwendungen
7-Chloro-1-phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as a scaffold for developing kinase inhibitors, particularly targeting CDK2, which is relevant in cancer treatment.
Biological Studies: The compound has been studied for its cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116.
Material Science: It has applications in the development of fluorescent probes and as structural units in polymers for solar cells.
Wirkmechanismus
The mechanism of action of 7-Chloro-1-phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the ATP-binding site of the kinase, thereby inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target protein, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
7-(Methylsulfonyl)-1-phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine: Similar structure but with a methylsulfonyl group instead of chlorine.
1-Phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine: Lacks the chlorine atom at the 7th position.
Uniqueness: 7-Chloro-1-phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine is unique due to the presence of the chlorine atom, which influences its reactivity and binding properties. This makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways.
Eigenschaften
CAS-Nummer |
111751-35-0 |
|---|---|
Molekularformel |
C10H6ClN5 |
Molekulargewicht |
231.64 g/mol |
IUPAC-Name |
4-chloro-3-phenyltriazolo[4,5-d]pyridazine |
InChI |
InChI=1S/C10H6ClN5/c11-10-9-8(6-12-14-10)13-15-16(9)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
KTHBEPJFQRPPEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=C(N=NC=C3N=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate](/img/structure/B14328780.png)
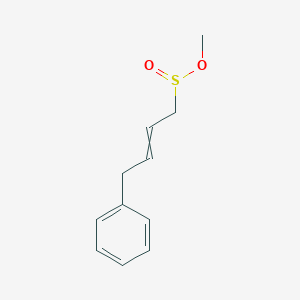
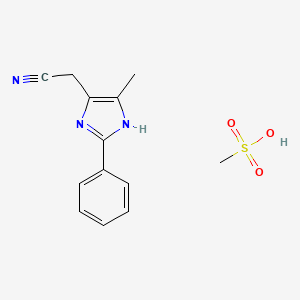
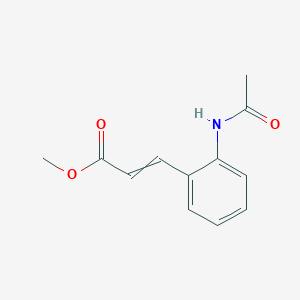
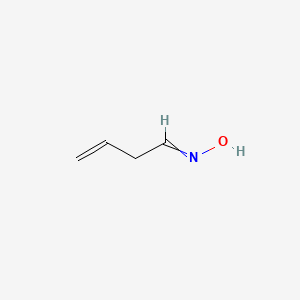


![2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid](/img/structure/B14328819.png)
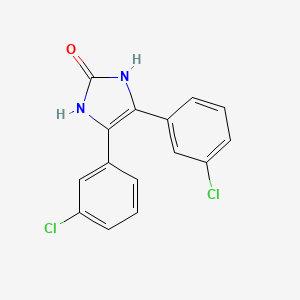
![2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14328833.png)
![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B14328836.png)
